molecular formula C12H13N3O2 B571304 Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate CAS No. 115835-57-9

Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate

Cat. No.: B571304
CAS No.: 115835-57-9
M. Wt: 231.255
InChI Key: VPYKSYODIIPSCQ-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate is a heterocyclic compound that features a pyridine ring fused with an imidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various receptors and enzymes, contributing to their diverse biological effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives show inhibitory activity against certain enzymes , while others may bind to specific receptors, altering their function .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . For example, some imidazole derivatives have been found to inhibit the enzyme collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which can influence their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of imidazole derivatives .

Biochemical Analysis

Biochemical Properties

Ethyl 5-methyl-2-pyridin-2-yl-1H-imidazole-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it forms coordination compounds with cobalt ions (Co2+), which inhibit photosynthetic electron flow and ATP synthesis . These interactions highlight the compound’s potential as a Hill reaction inhibitor, which could be useful in studying photosynthetic processes and developing new biochemical tools .

Cellular Effects

Ethyl 5-methyl-2-pyridin-2-yl-1H-imidazole-4-carboxylate has notable effects on various cell types and cellular processes. It influences cell function by interacting with cellular signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit ATP synthesis suggests it could impact energy metabolism within cells, potentially affecting cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of Ethyl 5-methyl-2-pyridin-2-yl-1H-imidazole-4-carboxylate involves its binding interactions with biomolecules. The compound forms coordination complexes with metal ions, such as cobalt, which inhibit key biochemical processes like photosynthetic electron flow and ATP synthesis . These interactions suggest that the compound could act as an enzyme inhibitor, affecting various metabolic pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 5-methyl-2-pyridin-2-yl-1H-imidazole-4-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound’s inhibitory effects on photosynthetic electron flow and ATP synthesis are sustained over time, indicating its potential for long-term biochemical applications .

Dosage Effects in Animal Models

The effects of Ethyl 5-methyl-2-pyridin-2-yl-1H-imidazole-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting specific biochemical pathways. At higher doses, it could potentially cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

Ethyl 5-methyl-2-pyridin-2-yl-1H-imidazole-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. The compound’s ability to inhibit ATP synthesis suggests it could affect metabolic flux and metabolite levels, potentially influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of Ethyl 5-methyl-2-pyridin-2-yl-1H-imidazole-4-carboxylate within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization within cells. These interactions can affect the compound’s accumulation and distribution, influencing its overall effectiveness .

Subcellular Localization

Ethyl 5-methyl-2-pyridin-2-yl-1H-imidazole-4-carboxylate’s subcellular localization is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can enhance the compound’s effectiveness in inhibiting specific biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization to form the imidazole ring. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
  • Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate

These compounds share structural similarities but differ in their specific substituents and biological activities. This compound is unique due to its specific imidazole-pyridine fusion, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-methyl-2-pyridin-2-yl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-3-17-12(16)10-8(2)14-11(15-10)9-6-4-5-7-13-9/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYKSYODIIPSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=CC=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700800
Record name Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115835-57-9
Record name Ethyl 4-methyl-2-(2-pyridinyl)-1H-imidazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115835-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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